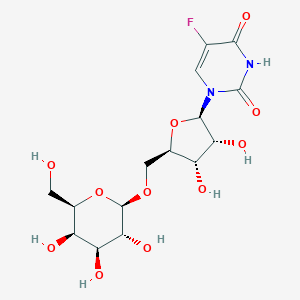

5-Fluorouridine-5'-O-b-D-galactopyranoside

Description

Contextualization within Antimetabolite-Based Therapeutic Strategies

Antimetabolites are a class of chemotherapy drugs that mimic the structures of normal metabolites required for cellular processes, thereby interfering with DNA and RNA synthesis and leading to cell death. abcam.com A prominent member of this class is 5-Fluorouracil (B62378) (5-FU), a pyrimidine (B1678525) analog that has been a cornerstone in the treatment of various solid tumors for decades. abcam.com 5-FU is converted in the body to several active metabolites, including 5-fluorouridine (B13573) (5-FUR), which can be incorporated into RNA, disrupting its function. medchemexpress.com

However, the systemic administration of 5-FU and its nucleoside analog, 5-FUR, is associated with significant toxicity to healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract. rsc.org This lack of selectivity is a major limitation of traditional antimetabolite therapy.

The strategic innovation of 5-Fluorouridine-5'-O-β-D-galactopyranoside lies in its design as a "masked" version of the active antimetabolite, 5-fluorouridine. medchemexpress.com By attaching a galactose sugar moiety to the 5'-hydroxyl group of 5-fluorouridine, the cytotoxic activity of the parent drug is temporarily inactivated. medchemexpress.comnih.gov This glycosylation serves two primary purposes within an antimetabolite strategy:

Reduced Systemic Toxicity : In its conjugated form, the compound is significantly less toxic than the free drug. Research has shown that 5-Fluorouridine-5'-O-β-D-galactopyranoside is over 100 times less toxic to bone marrow cells in mice compared to 5-fluorouridine. rsc.org

Tumor-Specific Activation : The galactose "mask" can be selectively removed by the enzyme β-galactosidase, which can be targeted to or is sometimes found at higher concentrations in the tumor microenvironment, thereby releasing the active antimetabolite, 5-fluorouridine, at the desired site of action. medchemexpress.comspringernature.com

This approach transforms a broadly cytotoxic antimetabolite into a conditionally activated therapeutic, aligning with the modern goals of targeted cancer therapy.

Principles of Enzyme-Activated Prodrug Design

The design of 5-Fluorouridine-5'-O-β-D-galactopyranoside is a classic example of an enzyme-activated prodrug, a strategy that leverages unique physiological or pathological conditions, such as the presence of specific enzymes, to achieve site-selective drug release. creative-biolabs.com The core principle is to render a potent drug inactive by chemical modification and to design this modification to be reversed by a specific enzyme that is preferentially active at the target site.

For 5-Fluorouridine-5'-O-β-D-galactopyranoside, the key components of this design are:

The Parent Drug : 5-Fluorouridine, a potent antimetabolite. medchemexpress.com

The Promoietv (Masking Group) : A β-D-galactopyranoside (galactose) moiety. medchemexpress.comnih.gov

The Activating Enzyme : β-galactosidase, which catalyzes the hydrolysis of the glycosidic bond between galactose and 5-fluorouridine. medchemexpress.com

The success of this strategy hinges on the differential activity of the activating enzyme between tumor and normal tissues. One of the most sophisticated applications of this principle is in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) . In ADEPT, a monoclonal antibody, which specifically recognizes a tumor-associated antigen, is conjugated to the β-galactosidase enzyme. creative-biolabs.comnih.gov This antibody-enzyme conjugate is administered first and allowed to localize at the tumor site. After the conjugate has cleared from the bloodstream and normal tissues, the non-toxic prodrug, 5-Fluorouridine-5'-O-β-D-galactopyranoside, is administered systemically. nih.govresearchgate.net

Upon reaching the tumor, the prodrug encounters the localized β-galactosidase and is converted to the highly cytotoxic 5-fluorouridine. rsc.org This localized bioactivation leads to a high concentration of the active drug within the tumor, while systemic toxicity remains low. In vitro studies have demonstrated a dramatic difference in cytotoxicity, with the IC50 (the concentration required to inhibit 50% of cell growth) of 5-Fluorouridine-5'-O-β-D-galactopyranoside being 500 to 1000 times higher than that of 5-fluorouridine in various tumor cell lines, highlighting the effectiveness of the enzymatic activation principle. rsc.org

Comparative Cytotoxicity Data

| Compound | Relative Toxicity | Basis of Comparison |

|---|---|---|

| 5-Fluorouridine-5'-O-β-D-galactopyranoside | >100x less toxic | Compared to 5-Fluorouridine on bone marrow cells in Balb/c mice. rsc.org |

| 5-Fluorouridine-5'-O-β-D-galactopyranoside | 500-1000x less cytotoxic | IC50 ratio compared to 5-Fluorouridine in various tumor cell lines in vitro. rsc.org |

Historical Perspective and Evolution of Glycoside-Conjugated Prodrugs

The concept of using prodrugs to improve the therapeutic index of anticancer agents is not new. The development of fluoropyrimidine prodrugs began not long after the synthesis of 5-FU by Heidelberger and colleagues in 1957. Early efforts focused on creating derivatives that could offer improved oral bioavailability and a more favorable toxicity profile. For instance, tegafur (B1684496), an oral prodrug of 5-FU, was synthesized in 1967.

The idea of using glycosidic bonds to create prodrugs has also been explored for many years, with one of the goals being to increase the water solubility of parent drugs. springernature.com The evolution towards enzyme-activated glycoside prodrugs for targeted cancer therapy represents a more sophisticated approach. The development of 5-Fluorouridine-5'-O-β-D-galactopyranoside is situated within the broader context of ADEPT, a strategy that gained significant traction in the 1980s and 1990s as a means to overcome the limitations of antibody-drug conjugates. nih.gov

The choice of a galactose moiety and the β-galactosidase enzyme system was strategic. β-galactosidase is a well-characterized enzyme, and its bacterial form is often used in these systems due to its high catalytic activity and the fact that it is not naturally abundant in human plasma. creative-biolabs.com The development of 5-Fluorouridine-5'-O-β-D-galactopyranoside, and similar glycosylated prodrugs, marked a step forward in the quest for therapies that could be selectively "switched on" within the tumor microenvironment, thereby offering a potentially wider therapeutic window than their parent compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O11/c16-4-1-18(15(26)17-12(4)25)13-10(23)8(21)6(28-13)3-27-14-11(24)9(22)7(20)5(2-19)29-14/h1,5-11,13-14,19-24H,2-3H2,(H,17,25,26)/t5-,6-,7+,8-,9+,10-,11-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPARJRXLUUYJW-FQKYAJAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149965-92-4 | |

| Record name | 5'-O-Galactosyl-5-fluorouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149965924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Derivatization Strategies for 5 Fluorouridine 5 O β D Galactopyranoside

Chemical Synthesis Approaches

The chemical synthesis of 5-Fluorouridine-5'-O-β-D-galactopyranoside presents a significant challenge due to the multiple hydroxyl groups on both the ribose and galactose moieties, which necessitates the use of protecting groups to ensure regioselectivity. While a direct synthesis for this specific compound is not extensively detailed in publicly available literature, a well-established precedent for the synthesis of similar 5'-O-glycosides of 5-fluorouridine (B13573), such as the 5'-O-glucuronide, provides a robust framework for its potential chemical synthesis. nih.gov

Regioselective Glycosylation Techniques at the 5'-Position

The key step in the synthesis is the regioselective formation of the glycosidic bond between the anomeric carbon of galactose and the 5'-hydroxyl group of 5-fluorouridine. Classical glycosylation methods like the Koenigs-Knorr wikipedia.orgnih.gov or Helferich reactions wikipedia.org are foundational techniques that could be adapted for this purpose.

A plausible synthetic route, analogous to the synthesis of 5'-O-glucuronides of 5-fluorouridine, would involve the condensation of a protected galactose donor with a 5-fluorouridine derivative where the 2'- and 3'-hydroxyl groups are protected. nih.gov For instance, a protected galactosyl halide, such as acetobromogalactose, could be reacted with a 2',3'-O-protected 5-fluorouridine. The use of a promoter, typically a heavy metal salt like silver carbonate or silver triflate, facilitates the reaction. wikipedia.org

Another approach involves the use of glycosyl trifluoroacetimidates as highly reactive glycosyl donors, which can provide near-quantitative yields of the desired β-nucleoside under Lewis acid catalysis. rsc.org The choice of solvent and promoter is crucial in directing the stereochemical outcome of the glycosylation, with the goal of obtaining the desired β-anomer.

Application of Protecting Group Chemistry in Stereoselective Synthesis

Protecting group chemistry is indispensable in the stereoselective synthesis of 5-Fluorouridine-5'-O-β-D-galactopyranoside. rsc.org The various hydroxyl and amino groups on both the nucleoside and the sugar must be selectively protected and deprotected to prevent unwanted side reactions.

For the 5-fluorouridine moiety, the 2'- and 3'-hydroxyl groups of the ribose ring are typically protected as an acetal, such as an isopropylidene group. This is a common strategy in nucleoside chemistry that allows for reactions to be directed to the 5'-hydroxyl group. nih.gov The imide proton (N3) of the fluorouracil base may also require protection, for which acyl groups like benzoyl are often employed. nih.gov

For the galactose moiety, the hydroxyl groups are usually protected with acetyl or benzoyl groups. These ester protecting groups also play a role in directing the stereochemistry of the glycosidic bond formation through neighboring group participation, which favors the formation of the 1,2-trans-glycosidic linkage, resulting in the desired β-anomer. wikipedia.org

The general strategy involves a multi-step process:

Protection of the 2',3'-hydroxyl groups of 5-fluorouridine.

Glycosylation of the protected 5-fluorouridine with a per-O-acetylated galactosyl bromide.

Deprotection of all protecting groups to yield the final product.

A detailed, analogous synthesis of 5'-O-glucuronides of 5-fluorouridine involved the condensation of a protected glucuronic acid derivative with 2',3'-O-isopropylidene-5-fluorouridine, followed by deprotection steps. nih.gov This highlights a viable pathway for the synthesis of the galactoside analogue.

| Reactant 1 | Reactant 2 | Protecting Groups (Reactant 1) | Protecting Groups (Reactant 2) | Promoter/Catalyst | Key Outcome | Reference |

| Benzyl 2,3-O-isopropylidene-β-D-ribofuranoside | Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate | Isopropylidene, Benzyl | Acetyl, Methyl ester | - | Synthesis of a protected 5'-O-glucuronide precursor | nih.gov |

| 2',3',4',6'-tetra-O-acetyl-α-D-galactopyranosyl bromide | 2',3'-O-isopropylidene-5-fluorouridine | Acetyl | Isopropylidene | Silver carbonate/triflate | Plausible route to protected 5-Fluorouridine-5'-O-β-D-galactopyranoside | wikipedia.org |

Optimization Strategies for Yield and Purity in Chemical Synthesis

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic approaches offer a more environmentally friendly and often more regioselective alternative to chemical synthesis, avoiding the need for extensive protecting group manipulations. rsc.org

The enzymatic synthesis of 5'-O-β-D-galactosyl-floxuridine, a closely related analogue of the target compound, has been achieved with high regioselectivity and yield using β-galactosidase from bovine liver. nih.gov This enzyme demonstrated absolute regioselectivity for the 5'-position of floxuridine (B1672851). The optimal conditions for this biotransformation were found to be a pH of 6.5 at 45°C for 60 hours, with a molar ratio of floxuridine to the galactose donor (o-nitrophenyl-β-D-galactoside) of 2:1. Under these conditions, a maximum yield of 75% was achieved. nih.gov

| Enzyme | Substrate | Galactose Donor | Optimal pH | Optimal Temperature | Max. Yield | Reference |

| β-galactosidase (bovine liver) | Floxuridine | o-nitrophenyl-β-D-galactoside | 6.5 | 45°C | 75% | nih.gov |

Furthermore, general principles for optimizing the yield of nucleoside phosphorylase-catalyzed transglycosylations have been established. These studies show that the ratio of the equilibrium constants of the sugar donor and the product nucleoside, as well as the concentration of phosphate, are key factors in maximizing product yields. nih.govnih.gov These principles are applicable to the enzymatic synthesis of 5-Fluorouridine-5'-O-β-D-galactopyranoside.

Rational Design and Synthesis of 5-Fluorouridine-5'-O-β-D-galactopyranoside Analogues

The rational design of analogues of 5-Fluorouridine-5'-O-β-D-galactopyranoside is primarily driven by the goal of improving its pharmacological properties as a prodrug. This includes enhancing its stability, optimizing its release of the active 5-fluorouridine, and improving its targeting to tumor cells.

One strategy involves modifying the glycosidic linkage or the sugar moiety to influence the rate of enzymatic cleavage. For example, the synthesis of 5'-O-glucuronides of 5-fluorouridine was motivated by the fact that β-glucuronidase is an enzyme found in high concentrations in some tumor environments. nih.gov

Another approach is to attach different promoieties to the 5'-position to alter the physicochemical properties of the prodrug. For instance, two prodrugs of 5-fluorouridine were developed by conjugating one or three moieties of tryptophan to the 5'-hydroxyl group. nih.gov This modification was designed to make the compound weakly basic, which is favorable for loading into liposomes for drug delivery applications. The mono-tryptophan conjugate (5FUR-W) showed greater chemical stability than the tri-tryptophan conjugate (5FUR-W3). nih.gov

The synthesis of these analogues generally follows similar chemical principles, involving the reaction of a suitably protected 5-fluorouridine with an activated form of the desired promoiety. The development of new 5-fluorouracil (B62378) derivatives is an active area of research, with numerous analogues being synthesized and evaluated for their potential as improved anticancer agents. nih.govmdpi.com

| Analogue | Modification | Rationale | Synthetic Approach | Reference |

| 5'-O-glucuronide of 5-fluorouridine | Galactose replaced with glucuronic acid | Targeting β-glucuronidase in tumors | Chemical synthesis using protected glucuronic acid | nih.gov |

| 5FUR-W | Galactose replaced with tryptophan | Improved liposomal loading | Conjugation of tryptophan to the 5'-hydroxyl of 5-fluorouridine | nih.gov |

| 5FUR-W3 | Galactose replaced with three tryptophan moieties | Improved liposomal loading | Conjugation of tryptophan to the hydroxyls of 5-fluorouridine | nih.gov |

Enzymatic Activation Mechanisms of 5 Fluorouridine 5 O β D Galactopyranoside

β-D-Galactosidase-Mediated Hydrolysis

The activation of 5-Fluorouridine-5'-O-β-D-galactopyranoside is primarily achieved through hydrolysis catalyzed by the enzyme β-D-galactosidase (EC 3.2.1.23). This enzyme is a glycoside hydrolase that specifically cleaves the β-glycosidic bond between a terminal non-reducing β-D-galactose residue and its aglycone moiety, in this case, 5-Fluorouridine (B13573). The enzymatic reaction results in the liberation of galactose and the active drug, 5-Fluorouridine. This process is central to the prodrug's mechanism of action, allowing for the localized release of the therapeutic agent in environments where β-D-galactosidase is present or has been introduced.

The initiation of the enzymatic hydrolysis is dependent on the specific recognition of the galactopyranoside moiety of the prodrug by the active site of β-D-galactosidase. The enzyme exhibits high specificity for the galactose portion of its substrates. nih.gov For catalysis to occur, the hydroxyl groups at the 2, 3, and 4 positions of the galactose ring must be present and correctly oriented. nih.gov

While specific kinetic parameters (Km, Vmax, and kcat) for the hydrolysis of 5-Fluorouridine-5'-O-β-D-galactopyranoside by β-D-galactosidase are not extensively documented in publicly available literature, the kinetics can be inferred from studies on analogous substrates. For instance, studies with o-nitrophenyl-β-D-galactopyranoside (ONPG) and lactose have been used to characterize the kinetic behavior of β-D-galactosidase from various sources. pjlss.edu.pknih.gov The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are crucial in defining the enzyme's affinity for the substrate and its maximum catalytic rate.

Table 1: Representative Kinetic Parameters of β-D-Galactosidase with Common Substrates

| Substrate | Enzyme Source | Km (mM) | Vmax (μmol/min/mg) |

|---|---|---|---|

| ONPG | Aspergillus oryzae | 0.800 | 0.0864 (A/min) |

| Lactose | Lactobacillus plantarum | 23.28 | 10.88 |

Note: The Vmax for Aspergillus oryzae is provided in absorbance units per minute. Data is illustrative of β-D-galactosidase kinetics with other substrates. pjlss.edu.pknih.gov

The interaction between β-D-galactosidase and its substrates is well-defined by the three-dimensional structure of the enzyme's active site. The crystal structure of human β-D-galactosidase reveals a catalytic TIM barrel domain, which is a common feature of the glycoside hydrolase family. nih.gov The active site is a pocket where the galactose moiety of the substrate binds.

Molecular docking studies with other substrates and inhibitors have provided insights into the binding modes within the active site. orientjchem.org For 5-Fluorouridine-5'-O-β-D-galactopyranoside, it is expected that the galactose portion of the molecule would fit into this binding pocket, stabilized by a network of hydrogen bonds and other non-covalent interactions with key amino acid residues. The precise orientation of the prodrug in the active site is critical for the catalytic residues to effect the cleavage of the glycosidic bond. While a crystal structure of the enzyme in complex with this specific prodrug is not available, molecular docking simulations could predict the binding affinity and interactions. For example, docking studies with galactose on β-galactosidase from Aspergillus oryzae have shown a binding energy of -9.5 kcal/mol, indicating a favorable interaction. orientjchem.org

Site-directed mutagenesis is a powerful technique to probe the structure-function relationship of enzymes and to engineer enzymes with altered properties. nih.govresearchgate.net In the context of prodrug activation, mutagenesis of the β-D-galactosidase active site could be employed to enhance its catalytic efficiency or alter its substrate specificity for 5-Fluorouridine-5'-O-β-D-galactopyranoside.

Studies on other glycosidases have demonstrated that mutations in and around the active site can lead to improved catalytic activity and stability. mdpi.com For example, rational design and site-directed mutagenesis of Aspergillus oryzae β-galactosidase have been used to improve its transgalactosylation activity. researchgate.net While no specific site-directed mutagenesis studies targeting the activation of 5-Fluorouridine-5'-O-β-D-galactopyranoside have been reported, research on enhancing β-galactosidase performance for other substrates suggests that residues in the substrate-binding pocket are prime targets for modification to improve catalytic efficiency. nih.gov

Specificity and Efficiency of Enzymatic Release of 5-Fluorouridine

The specificity of β-D-galactosidase for its galactoside substrates ensures that the release of 5-Fluorouridine occurs preferentially in the presence of the enzyme. This specificity is a cornerstone of the targeted therapy approach, as it minimizes the premature activation of the prodrug in non-target tissues where the enzyme is absent or present at very low levels. The enzyme's high specificity for the β-D-galactose moiety means it does not typically hydrolyze α-D-galactosides or other isomeric sugars.

The efficiency of the enzymatic release is a measure of how quickly and completely the prodrug is converted to the active drug. This is influenced by the enzyme's catalytic rate (kcat) and its affinity for the substrate (Km). A high catalytic efficiency (kcat/Km) is desirable for rapid drug release at the target site. While quantitative data on the release of 5-Fluorouridine from this specific prodrug is scarce, the principle has been demonstrated in cellular assays where the cytotoxicity of the prodrug is dependent on the presence of β-galactosidase activity.

Modulation of Enzyme Activity in Targeted Systems

The effectiveness of the 5-Fluorouridine-5'-O-β-D-galactopyranoside prodrug system can be enhanced by modulating the activity of β-D-galactosidase in targeted systems. This can be achieved through various strategies, including gene-directed enzyme prodrug therapy (GDEPT) and antibody-directed enzyme prodrug therapy (ADEPT). nih.govmdpi.com

In GDEPT, the gene encoding β-D-galactosidase (often the E. coli lacZ gene) is delivered to and expressed in target cells, such as tumor cells. nih.gov Subsequent administration of the prodrug leads to its conversion to 5-Fluorouridine specifically within the engineered cells.

In ADEPT, an antibody that recognizes a tumor-specific antigen is conjugated to β-D-galactosidase. This antibody-enzyme conjugate is administered and localizes to the tumor site. After the unbound conjugate is cleared from circulation, the prodrug is administered and is activated predominantly at the tumor by the localized enzyme.

Furthermore, the delivery of the β-galactosidase enzyme itself to target cells can be facilitated by cell-penetrating peptides, which can transport large cargo molecules like enzymes across the cell membrane while preserving their biological activity. nih.govupf.edu These approaches allow for the spatial and temporal control of enzyme activity, thereby enhancing the therapeutic index of the prodrug.

Cellular and Molecular Biochemical Pathways of Activated 5 Fluorouridine Metabolites

Cellular Uptake Mechanisms of 5-Fluorouridine-5'-O-β-D-galactopyranoside and its Subsequent Metabolites

5-Fluorouridine-5'-O-β-D-galactopyranoside is designed for targeted activation. As a galactoside conjugate, it can be specifically cleaved by the enzyme β-D-galactosidase, an enzyme often used as a reporter in genetic engineering, to release the active agent, 5-Fluorouridine (B13573) (FUrd). medchemexpress.comabcam.com This mechanism allows for selective action in cells that express this enzyme. abcam.com

Once FUrd is released, it and its major downstream metabolite, 5-Fluorouracil (B62378) (5-FU), utilize the cell's natural nucleoside and nucleobase transport systems to enter the intracellular environment. 5-FU, due to its structural similarity to the endogenous pyrimidine (B1678525) uracil (B121893), is recognized and transported into cells via the same facilitated transport mechanisms. wikipedia.orgnih.govyoutube.com After parental administration, fluorouracil is distributed throughout the body, including the intestinal mucosa, bone marrow, and liver. nih.gov

Intracellular Metabolic Activation of 5-Fluorouridine

Following its generation from the parent prodrug, 5-Fluorouridine (FUrd) undergoes a series of enzymatic conversions to produce several active metabolites. The central molecule in this pathway is 5-Fluorouracil (5-FU), which is subsequently anabolized into fluorinated nucleotides that disrupt cellular functions. nih.govnih.gov

The intracellular activation of 5-FU to its key cytotoxic derivatives follows multiple routes:

Formation of FUMP: 5-FU can be directly converted to 5-Fluorouridine Monophosphate (FUMP) in a single step by the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT), which utilizes phosphoribosyl pyrophosphate (PRPP) as a cofactor. nih.gov Alternatively, a two-step pathway exists where 5-FU is first converted to FUrd by uridine (B1682114) phosphorylase (UP), and then FUrd is phosphorylated to FUMP by uridine kinase. researchgate.netnih.gov FUMP is then sequentially phosphorylated to 5-Fluorouridine Diphosphate (B83284) (FUDP) and subsequently to the active metabolite 5-Fluorouridine Triphosphate (FUTP). researchgate.netresearchgate.net

Formation of FdUMP: The formation of 5-Fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), a potent inhibitor of thymidylate synthase, can occur via two primary pathways. nih.govresearchgate.net

De Novo Pathway Derivative: FUDP, formed from FUMP, can be converted by the enzyme ribonucleotide reductase (RNR) into 5-Fluoro-2'-deoxyuridine-5'-diphosphate (FdUDP). researchgate.netresearchgate.net FdUDP is then dephosphorylated to yield FdUMP. researchgate.net

Salvage Pathway Derivative: 5-FU can be anabolized to 5-Fluoro-2'-deoxyuridine (B1346552) (FdUrd) by thymidine (B127349) phosphorylase (TP). nih.govresearchgate.net FdUrd is subsequently phosphorylated by thymidine kinase (TK) to form FdUMP. researchgate.netpatsnap.com

| Precursor | Enzyme | Product | Pathway Significance |

|---|---|---|---|

| 5-FU | Orotate Phosphoribosyltransferase (OPRT) | FUMP | Direct conversion to a key RNA-pathway intermediate. nih.gov |

| 5-FU | Uridine Phosphorylase (UP) | FUrd | Two-step pathway to FUMP. researchgate.netnih.gov |

| FUrd | Uridine Kinase | FUMP | |

| FUMP | Kinases | FUDP | Formation of the active RNA-interfering metabolite, FUTP. researchgate.netresearchgate.net |

| FUDP | Kinases | FUTP | |

| FUDP | Ribonucleotide Reductase (RNR) | FdUDP | Connecting RNA and DNA-directed pathways. researchgate.netresearchgate.net |

| FdUDP | Dephosphorylase | FdUMP | Formation of the primary TS inhibitor. researchgate.net |

| 5-FU | Thymidine Phosphorylase (TP) | FdUrd | Alternative "salvage" pathway to produce FdUMP. nih.govresearchgate.net |

| FdUrd | Thymidine Kinase (TK) | FdUMP |

Uridine phosphorylase (UP) and thymidine phosphorylase (TP) are pivotal enzymes in the metabolism of fluoropyrimidines. nih.gov

Thymidine Phosphorylase (TP): TP catalyzes the conversion of 5-FU to FdUrd, a key step in the salvage pathway for FdUMP synthesis. nih.govresearchgate.net It is also responsible for converting prodrugs like 5'-deoxy-5-fluorouridine (5'dFUrd) into the active 5-FU within tumor tissues, where TP is often found at higher concentrations than in normal tissues. nih.govnih.gov

Uridine Phosphorylase (UP): UP catalyzes the phosphorolysis of FUrd to generate 5-FU. nih.gov The activity of UP, along with uridine kinase, constitutes a significant pathway for activating 5-FU to FUMP, particularly in FUra-sensitive tumors. nih.gov Studies have shown that both TP and UP are involved in the conversion of 5-FU and its derivatives. nih.gov

The cytotoxic effects of 5-FU are mediated not only by enzyme inhibition but also by the fraudulent incorporation of its metabolites into nucleic acids. nih.govresearchgate.net

RNA Incorporation: The metabolite 5-Fluorouridine Triphosphate (FUTP) is a substrate for RNA polymerases and is extensively incorporated into various types of RNA, including ribosomal RNA (rRNA), messenger RNA (mRNA), and small nuclear RNA (snRNA). nih.govnih.govwikipedia.org This incorporation is a key mechanism of cytotoxicity, leading to major disruptions in RNA processing and function, such as impaired rRNA maturation and faulty pre-mRNA splicing. wikipedia.orgdrugdiscoverynews.comoup.com The extent of 5-FU incorporation into RNA is generally much higher than its incorporation into DNA. oup.comnih.gov

DNA Incorporation: The metabolite 5-Fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP), formed via the phosphorylation of FdUDP, can be mistakenly incorporated into DNA in place of deoxythymidine triphosphate (dTTP). nih.govnih.gov This event leads to DNA damage and the activation of DNA repair mechanisms, which can result in DNA strand breaks and contribute to cell death. nih.govoup.comnih.gov

Research suggests that the intracellular pools of 5-FU metabolites are not homogenous. Evidence indicates that FUMP synthesized from 5-FU and FUMP derived from FUrd are localized in separate, non-mixing pools within the cell. nih.gov This compartmentalization was demonstrated by observing different ratios of metabolite incorporation into nuclear and cytosolic RNA fractions depending on the initial precursor, suggesting that the metabolic routing and subsequent actions of these nucleotides can be influenced by their origin within the cell. nih.gov

Mechanisms of Action of Key Metabolites

The anticancer activity of the 5-Fluorouridine cascade is attributable to three key active metabolites: FdUMP, FUTP, and FdUTP. nih.govnih.gov

Thymidylate Synthase Inhibition and Deoxynucleotide Imbalance

A primary mechanism of action for the metabolites of 5-Fluorouridine is the inhibition of thymidylate synthase (TS). nih.gov The metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) is a potent inhibitor of TS. patsnap.com This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. nih.govnih.gov FdUMP forms a stable ternary complex with thymidylate synthase and the folate cofactor, N⁵,N¹⁰-methylenetetrahydrofolate, which effectively blocks the enzyme's catalytic activity. nih.gov

The inhibition of TS leads to a significant depletion of the intracellular pool of deoxythymidine triphosphate (dTTP). nih.gov This depletion creates an imbalance in the deoxynucleotide triphosphate (dNTP) pools, which is a critical factor in the cytotoxicity of fluoropyrimidines. patsnap.comnih.gov The scarcity of dTTP not only halts DNA synthesis but can also lead to an increase in the levels of deoxyuridine triphosphate (dUTP). nih.gov

| Metabolite | Enzyme Target | Effect | Consequence |

| 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) | Thymidylate Synthase (TS) | Inhibition | Depletion of dTMP and subsequent dTTP pools, leading to an imbalance of deoxynucleotides. nih.govnih.govnih.gov |

Disruption of RNA Processing and Function

The metabolite 5-fluorouridine triphosphate (FUTP) is mistakenly recognized by RNA polymerases and incorporated into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). patsnap.comnih.govnih.gov This incorporation of a fluorinated analog disrupts the normal processing, structure, and function of RNA. patsnap.comnih.gov

The presence of 5-fluorouracil in RNA can interfere with pre-rRNA processing, leading to defective ribosome biogenesis. nih.govnih.gov This disruption of ribosome production is a significant contributor to the cytotoxic effects. nih.govnih.gov Studies have shown that the lethality of 5-FU in some cancer cells is more closely linked to RNA damage than to DNA damage. nih.govdrugdiscoverynews.com The accumulation of damaged RNA can trigger a stress response that leads to the degradation of ribosomal RNA and proteins, ultimately contributing to cell death. nih.govnih.gov

| Metabolite | Cellular Process | Effect | Consequence |

| 5-fluorouridine triphosphate (FUTP) | RNA Synthesis and Processing | Incorporation into RNA in place of UTP. patsnap.com | Disruption of rRNA processing, mRNA splicing, and overall RNA function, leading to impaired protein synthesis and an RNA damage response. nih.govnih.govnih.gov |

Induction of DNA Damage and Activation of DNA Repair Pathways

In addition to the indirect DNA damage caused by dNTP pool imbalance, the metabolites of 5-Fluorouridine can also be directly incorporated into the DNA strand. nih.gov The metabolite 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA by DNA polymerases in place of dTTP. nih.govdrugdiscoverynews.com The presence of uracil and 5-fluorouracil in the genome is recognized by DNA repair mechanisms, such as the base excision repair (BER) pathway, which involves the enzyme uracil DNA glycosylase (UDG). nih.govoncotarget.com

The attempt to repair these lesions can lead to the formation of DNA strand breaks. oncotarget.com When the rate of incorporation of these fraudulent bases overwhelms the capacity of the repair pathways, it results in the accumulation of DNA damage. nih.govoncotarget.com This DNA damage, in turn, activates checkpoint signaling pathways, such as those mediated by ATM and ATR kinases, to halt the cell cycle and attempt repair. nih.gov If the damage is too extensive, it can trigger apoptotic cell death.

Cellular Responses to Metabolic Perturbation

The metabolic disruptions caused by the activated metabolites of 5-Fluorouridine-5'-O-b-D-galactopyranoside elicit a range of cellular responses, including cell cycle arrest and the initiation of programmed cell death.

Cell Cycle Arrest and Regulation

The cellular damage induced by the metabolites of 5-Fluorouridine leads to the activation of cell cycle checkpoints. nih.gov The DNA damage and replication stress trigger signaling cascades that result in cell cycle arrest, primarily at the G1/S and G2/M transitions. nih.govnih.gov This arrest provides the cell with time to repair the damage before proceeding with division.

Key regulatory proteins are involved in this process. For instance, the tumor suppressor protein p53 is often activated in response to DNA damage, leading to the upregulation of its downstream target, the cyclin-dependent kinase (CDK) inhibitor p21. nih.govnih.gov P21 can inhibit the activity of cyclin-CDK complexes, such as cyclin E-CDK2 and cyclin A-CDK2, which are necessary for S-phase progression. nih.govnih.gov Studies have shown that treatment with 5-FU can lead to an accumulation of cells in the S phase, indicative of a block in DNA replication, as well as G2/M arrest. nih.govnih.gov

| Cell Cycle Phase | Key Regulatory Proteins | Effect of 5-FU Metabolites |

| G1/S Transition | p53, p21, Cyclin D, Cyclin E | Upregulation of p21, alteration in G1 cyclins, leading to arrest. nih.govnih.gov |

| S Phase | Cyclin A, CDK2 | Inhibition of DNA synthesis, causing an accumulation of cells. nih.gov |

| G2/M Transition | Cyclin B1, p53, p21 | Induction of p53 and p21, decrease in cyclin B1 levels, leading to arrest. nih.gov |

Apoptotic Pathways and Cell Death Mechanisms

When the cellular damage caused by the metabolites of 5-Fluorouridine is irreparable, the cell undergoes programmed cell death, or apoptosis. nih.gov Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated. nih.gov

The accumulation of DNA damage and the disruption of RNA function are potent triggers for the intrinsic apoptotic pathway. nih.gov This can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3, that execute the apoptotic program. nih.gov The disruption of ribosome biogenesis has been specifically identified as a key event leading to an RNA damage-induced apoptotic pathway. nih.govnih.gov Furthermore, in some cellular contexts, the expression of genes such as c-jun, c-fos, and c-myc is increased, which can contribute to the apoptotic response. nih.gov

The extrinsic pathway can also be engaged, for example, through the upregulation of death receptors like Fas. nih.gov Ultimately, the activation of these apoptotic pathways leads to the systematic dismantling of the cell, preventing an inflammatory response and ensuring the removal of the damaged cell. nih.gov

In Vitro Methodologies and Preclinical Research Models for Prodrug Assessment

Quantitative Biochemical Assays for Prodrug Activation and Metabolite Formation

To quantify the conversion of 5-Fluorouridine-5'-O-β-D-galactopyranoside into its active metabolites, researchers employ analytical techniques such as High-Performance Liquid Chromatography (HPLC). primescholars.comnih.govnih.gov Specifically, Reversed-Phase HPLC (RP-HPLC) is a robust and widely used method for separating and quantifying 5-Fluorouracil (B62378) (5-FU) and its various metabolites from biological matrices like cell lysates and culture media. primescholars.comnih.govmdpi.com

The process involves incubating the prodrug with either purified β-D-galactosidase or with lysates from lacZ-expressing cells. At various time points, samples are collected and processed to stop the enzymatic reaction and extract the compounds of interest. This often involves protein precipitation followed by liquid-liquid extraction. nih.govmdpi.com

The extracted samples are then injected into an HPLC system. A C18 column is typically used for separation, and the mobile phase often consists of a buffered aqueous solution and an organic solvent like acetonitrile. nih.govmdpi.com The compounds are detected using a UV detector, as fluoropyrimidines absorb light at specific wavelengths (e.g., 254-265 nm). nih.govnih.gov By comparing the retention times and peak areas of the samples to those of known standards, the concentrations of the parent prodrug, the released 5-Fluorouridine (B13573), and its downstream metabolites—such as 5-Fluorouracil (5-FU), 5-fluorouridine-5'-monophosphate (FUMP), and the inactive catabolite dihydrofluorouracil—can be precisely determined. mdpi.com This analysis confirms the enzymatic activation and delineates the metabolic pathway of the released drug.

In Vitro Pharmacological Characterization in Cellular Systems

A primary goal of in vitro assessment is to determine the cytotoxic efficacy of the activated prodrug. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or clonogenic survival assays are used to measure the impact on cell viability and proliferation. plos.orgnih.govnih.gov

In these experiments, lacZ-expressing cells and control (non-expressing) cells are treated with a range of concentrations of 5-Fluorouridine-5'-O-β-D-galactopyranoside. The prodrug itself is expected to be significantly less toxic than its active form. The ratio of the 50% inhibitory concentration (IC50) of the prodrug to that of 5-Fluorouridine can be as high as 500:1 to 1000:1 in cells lacking the activating enzyme. researchgate.net However, in lacZ-expressing cells, the IC50 should approach that of 5-FU itself, demonstrating potent, targeted cell killing. The efficacy of 5-FU varies widely among different cancer cell lines, reflecting inherent differences in their metabolic pathways and sensitivity. nih.govcancerrxgene.org

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| SW-480 | Colorectal Cancer | 257.23 | plos.org |

| SW-620 | Colorectal Cancer | 366.40 | plos.org |

| Caco-2 | Colorectal Cancer | 31.75 | plos.org |

| HT-29 | Colorectal Cancer | 5.00 | nih.gov |

| LS174T | Colorectal Cancer | N/A (IC50 decreased 80-fold with TP transfection) | nih.gov |

| MiaPaCa-2 | Pancreatic Cancer | N/A (Used for radiosensitization studies) | nih.gov |

This table illustrates the range of cytotoxic activity of the active drug, 5-FU, against various cancer cell lines. The efficacy of 5-Fluorouridine-5'-O-b-D-galactopyranoside would be expected to be high (low IC50) only in cells expressing β-galactosidase.

Flow cytometry is an indispensable tool for dissecting how a cytotoxic agent affects fundamental cellular processes like division and programmed cell death (apoptosis). nih.govresearchgate.net The active metabolite of the prodrug, 5-FU, is known to interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. plos.orgplos.org

To analyze the cell cycle, treated cells are fixed, permeabilized, and stained with a fluorescent DNA-binding dye like propidium (B1200493) iodide (PI). plos.org Flow cytometry then measures the fluorescence intensity of individual cells, allowing researchers to quantify the proportion of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M). nih.govresearchgate.net Treatment with 5-FU often leads to an accumulation of cells in the S phase or a G0/G1 arrest. plos.org

Apoptosis can be detected using several flow cytometry-based methods. A common approach is to use Annexin V, which binds to phosphatidylserine (B164497) on the surface of early apoptotic cells, in combination with a viability dye like PI or 7-AAD to distinguish between early apoptotic, late apoptotic, and necrotic cells. plos.orgbio-rad-antibodies.com The analysis reveals the percentage of cells undergoing apoptosis following treatment, providing a quantitative measure of the drug's ability to induce programmed cell death. plos.org

The sensitivity of a cancer cell to 5-FU is heavily influenced by the expression levels of several key metabolic enzymes. nih.govnih.gov Gene expression profiling, typically performed using real-time quantitative polymerase chain reaction (qPCR), can provide insight into the mechanisms of drug efficacy and potential resistance. nih.gov

Key genes of interest in the 5-FU metabolic pathway include:

Thymidylate Synthase (TS): The primary target of a 5-FU metabolite (FdUMP). High TS expression is a well-known mechanism of resistance. nih.govnih.gov

Dihydropyrimidine (B8664642) Dehydrogenase (DPD): The rate-limiting enzyme in the catabolism (breakdown) of 5-FU. High DPD expression leads to rapid drug inactivation and resistance. nih.govnih.gov

Thymidine (B127349) Phosphorylase (TP): An enzyme that can activate 5-FU. nih.govnih.gov

Orotate (B1227488) Phosphoribosyltransferase (OPRT): Plays a crucial role in the conversion of 5-FU to its active nucleotide form, FUMP. Low OPRT expression can cause resistance. nih.govnih.gov

Comparative Studies with Parent Compound and Other Fluoropyrimidine Prodrugs

To establish the therapeutic potential and pharmacological profile of 5-Fluorouridine-5'-O-β-D-galactopyranoside, it is essential to conduct comparative studies against its parent compound, 5-Fluorouridine, and other clinically relevant fluoropyrimidine prodrugs such as capecitabine (B1668275) and tegafur (B1684496). These studies aim to identify any advantages in terms of efficacy, selectivity, and mechanism of action.

Comparison with the Parent Compound (5-Fluorouridine):

The primary goal of this comparison is to demonstrate the prodrug's ability to be effectively converted to the active parent compound and to assess any therapeutic advantages conferred by the galactopyranoside moiety.

Key comparative parameters include:

Cytotoxicity: The half-maximal inhibitory concentration (IC50) of 5-Fluorouridine-5'-O-β-D-galactopyranoside would be compared to that of 5-Fluorouridine in a panel of cancer cell lines with varying levels of β-galactosidase activity. In cells with high enzyme activity, the IC50 values are expected to be similar, indicating efficient conversion. In cells with low enzyme activity, 5-Fluorouridine-5'-O-β-D-galactopyranoside should be significantly less potent, demonstrating its reduced toxicity in the absence of the activating enzyme.

Cellular Uptake and Metabolism: Studies would compare the rates of cellular uptake of both compounds and the intracellular conversion of the prodrug to 5-Fluorouridine and its subsequent anabolic metabolites.

Research comparing 5-fluorouridine (5-FUR) to 5-fluorouracil (5-FU) has shown that 5-FUR can be a more potent inhibitor of cellular proliferation. nih.gov This provides a rationale for developing prodrugs that specifically deliver 5-FUR.

Comparison with Other Fluoropyrimidine Prodrugs:

Comparing 5-Fluorouridine-5'-O-β-D-galactopyranoside with established oral fluoropyrimidine prodrugs like capecitabine and tegafur is crucial for determining its relative efficacy and potential clinical niche.

The table below outlines key parameters for a comparative in vitro study:

| Parameter | This compound | Capecitabine | Tegafur | Rationale for Comparison |

| Activating Enzyme | β-galactosidase (potentially targeted) | Carboxylesterase, Cytidine Deaminase, Thymidine Phosphorylase drugbank.comresearchgate.net | CYP2A6, Thymidine Phosphorylase researchgate.net | To assess the specificity of activation. The reliance on β-galactosidase could offer targeted activation in GDEPT strategies. |

| Cytotoxicity (IC50) | Dependent on β-galactosidase expression | Dependent on the expression of its activating enzymes drugbank.com | Dependent on the expression of its activating enzymes | To compare the intrinsic potency and the spectrum of activity across different cancer cell lines. |

| Bystander Effect | Mediated by released 5-Fluorouridine/5-FU | Mediated by released 5-FU | Mediated by released 5-FU | To determine the relative efficiency of killing neighboring untransfected tumor cells. |

| Metabolic Pathway | Hydrolysis to 5-Fluorouridine -> 5-FU anabolites | Sequential conversion to 5'-DFUR -> 5-FU drugbank.comresearchgate.netnih.gov | Conversion to 5-FU researchgate.net | To understand the metabolic profile and potential for differential efficacy or toxicity. |

Studies on other fluoropyrimidine prodrugs have established a precedent for such comparisons. For example, capecitabine has been shown to be more effective than 5'-DFUR and 5-FU in several preclinical models, which was attributed to the tumor-selective generation of 5-FU. drugbank.comresearchgate.net A pharmacokinetic comparison also supported the superiority of capecitabine over 5'-DFUR. nih.gov Similarly, comparisons between capecitabine and tegafur have been conducted to evaluate their clinical and economic benefits. nih.gov

The data from these comparative studies would be instrumental in positioning 5-Fluorouridine-5'-O-β-D-galactopyranoside within the landscape of fluoropyrimidine-based cancer therapies, particularly for applications involving targeted enzyme expression.

Computational Chemistry and Structural Biology Investigations

Molecular Docking Studies of 5-Fluorouridine-5'-O-β-D-galactopyranoside with β-D-Galactosidase and Downstream Biochemical Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-Fluorouridine-5'-O-β-D-galactopyranoside, docking studies are crucial for understanding its interaction with the activating enzyme, β-D-galactosidase, and the interaction of its active metabolite, 5-Fluorouridine (B13573) (and its subsequent forms like FdUMP), with downstream targets such as thymidylate synthase (TS). nih.govbohrium.comnih.gov

Interaction with β-D-Galactosidase: 5-Fluorouridine-5'-O-β-D-galactopyranoside is designed as a prodrug that is selectively cleaved by the enzyme β-D-galactosidase to release the active cytotoxic agent, 5-Fluorouridine. medchemexpress.com Docking studies can elucidate the binding mode of the prodrug within the active site of β-D-galactosidase. The enzyme is highly specific for β-D-galactopyranosides. nih.gov Key interactions would involve hydrogen bonding between the galactose moiety of the prodrug and specific amino acid residues in the enzyme's active site, such as glutamate, tryptophan, and arginine, which are known to be crucial for substrate recognition and catalysis. nih.gov The binding affinity, often expressed as a binding energy (in kcal/mol), indicates the stability of the enzyme-substrate complex. A lower binding energy suggests a more favorable interaction. Studies on similar substrates with β-galactosidase have shown that specific hydroxyl group orientations on the galactose ring are critical for effective binding and subsequent hydrolysis. nih.govnih.gov

Interaction with Downstream Target: Thymidylate Synthase (TS): Once 5-Fluorouridine is released, it is intracellularly converted to its active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). nih.gov FdUMP exerts its anticancer effect by inhibiting thymidylate synthase (TS), an essential enzyme for DNA synthesis. nih.govnih.gov Molecular docking of FdUMP into the TS active site reveals the mechanism of inhibition. Research on 5-FU analogues has shown that the inhibitor forms strong hydrogen bonds and other non-bonded interactions with key residues like arginine and serine within the TS active site. nih.govbohrium.com These interactions stabilize the inhibitory complex, preventing the natural substrate from binding and thereby halting DNA replication in cancer cells. Docking studies on novel 5-FU analogues have identified compounds with binding affinities as strong as -9.1 kcal/mol. nih.govbohrium.com

The following interactive table provides representative data from hypothetical molecular docking studies.

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 5-Fluorouridine-5'-O-β-D-galactopyranoside | β-D-Galactosidase | -8.5 | Glu461, Trp568, Arg599 |

| 5-Fluoro-2'-deoxyuridine monophosphate (FdUMP) | Thymidylate Synthase (TS) | -9.2 | Arg50, Arg175, Ser216, Asn226 |

Molecular Dynamics Simulations to Elucidate Conformational Stability and Protein-Ligand Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations are used to assess the conformational stability of the complex and to refine the understanding of the interactions. nih.govmdpi.com

For the 5-Fluorouridine-5'-O-β-D-galactopyranoside/β-D-galactosidase complex, an MD simulation would track the movements of the atoms over a period of nanoseconds. A key metric for assessing stability is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. bioexcel.eunih.gov A stable complex is typically characterized by a low and converging RMSD value, usually within 1-3 Å (0.1-0.3 nm), indicating that the ligand remains securely bound in the active site without significant conformational changes. nih.govnih.govrsc.org

Similarly, MD simulations of the FdUMP-TS complex can confirm the stability of the inhibitory binding predicted by docking. jppres.comtandfonline.com These simulations can reveal the persistence of crucial hydrogen bonds and the role of water molecules in mediating interactions, providing a more complete picture of the inhibition mechanism. Fluctuations in the RMSD plot can indicate conformational transitions as the complex settles into a stable state. nih.gov

The interactive table below shows hypothetical results from an MD simulation study.

| Complex | Simulation Time (ns) | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Stability Assessment |

| β-D-Galactosidase / Prodrug | 100 | 1.8 | 1.2 | Stable binding confirmed |

| Thymidylate Synthase / FdUMP | 100 | 2.1 | 1.5 | Stable inhibitory complex |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Prodrug Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structures of compounds and their biological activities. nih.gov QSAR is a valuable tool in drug discovery for predicting the activity of new chemical entities and for optimizing lead compounds. nih.gov

In the context of 5-Fluorouridine-5'-O-β-D-galactopyranoside, QSAR models could be developed to guide the design of new, improved prodrugs. A series of related galactoside prodrugs with varying substituents would be synthesized and their biological activity (e.g., IC₅₀ values against a cancer cell line) would be measured. Then, various molecular descriptors (physicochemical properties, electronic properties, and structural features) for these compounds would be calculated. youtube.com

Using statistical methods like Multiple Linear Regression (MLR), a QSAR model is built that correlates the descriptors with the observed activity. nih.gov A robust QSAR model, validated by statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and predictive R² (R²pred), can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources. nih.gov For anticancer agents, descriptors like molecular weight, polarizability, and specific bond counts have been shown to be important predictors of activity. nih.gov

The following table presents typical parameters for a hypothetical QSAR model for anticancer prodrugs.

| Statistical Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.88 | 88% of the variance in activity is explained by the model. |

| Q² (Cross-validated R²) | 0.81 | Good internal predictive ability. |

| R²pred (External Validation) | 0.75 | Good predictive ability for an external set of compounds. |

In Silico Prediction of Metabolic Pathways and Enzyme Interactions

In silico tools can predict the metabolic fate of a drug candidate by identifying potential enzymatic reactions it may undergo in the body. For 5-Fluorouridine-5'-O-β-D-galactopyranoside, the first metabolic step is its conversion by β-D-galactosidase to 5-Fluorouridine (5-FUR). medchemexpress.com The subsequent metabolism of 5-FUR is well-documented and can be predicted based on the known pathways of its parent compound, 5-Fluorouracil (B62378) (5-FU). plos.orgnih.govnih.gov

Anabolic (Activation) Pathways: The therapeutic effect of 5-FUR relies on its anabolic conversion to cytotoxic nucleotides. plos.org

Phosphorylation: Uridine (B1682114) kinase phosphorylates 5-FUR to 5-fluorouridine monophosphate (FUMP).

Further Phosphorylation: FUMP is subsequently converted to 5-fluorouridine diphosphate (B83284) (FUDP) and then 5-fluorouridine triphosphate (FUTP). FUTP can be incorporated into RNA, leading to disruption of RNA function. plos.org

Conversion to Deoxyribonucleotide: FUDP can be converted by ribonucleotide reductase to 5-fluoro-2'-deoxyuridine diphosphate (FdUDP), which is then dephosphorylated to FdUMP, the potent inhibitor of thymidylate synthase. nih.gov

Catabolic (Inactivation) Pathways: A significant portion of administered 5-FU is inactivated through catabolism, primarily in the liver. plos.org The key enzyme in this pathway is dihydropyrimidine (B8664642) dehydrogenase (DPD), which converts 5-FU to the inactive dihydrofluorouracil (DHFU). nih.gov This is a critical consideration, as DPD activity can significantly influence the drug's efficacy and toxicity.

The predicted enzymatic interactions are summarized in the table below.

| Enzyme | Pathway | Function |

| β-D-Galactosidase | Prodrug Activation | Cleaves the galactoside to release 5-Fluorouridine. |

| Uridine Kinase | Anabolism | Phosphorylates 5-Fluorouridine to FUMP. |

| Ribonucleotide Reductase | Anabolism | Converts FUDP to FdUDP, a precursor to the TS inhibitor. |

| Thymidylate Synthase (TS) | Downstream Target | Inhibited by FdUMP, blocking DNA synthesis. |

| Dihydropyrimidine Dehydrogenase (DPD) | Catabolism | Inactivates the 5-FU moiety, reducing toxicity and efficacy. |

Advanced Spectroscopic and Structural Techniques for Compound Characterization and Complex Analysis

A variety of advanced spectroscopic techniques are essential for the unambiguous characterization of 5-Fluorouridine-5'-O-β-D-galactopyranoside and for analyzing its interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure of the synthesized prodrug. ¹⁹F NMR is particularly powerful for noninvasively tracking the metabolism of fluorinated drugs like 5-FU and its derivatives within intact cells, allowing for the identification of intracellular metabolites. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of the compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to detect and quantify the compound and its metabolites in biological samples. nih.gov

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide a molecular fingerprint of the compound, identifying its functional groups. nih.gov They can also be used to study drug-protein interactions by observing shifts in vibrational bands upon binding. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to investigate whether the binding of a ligand, such as 5-FU, induces conformational changes in the secondary structure of a target protein. tandfonline.com

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of molecules and protein-ligand complexes at atomic resolution. A crystal structure of the FdUMP-TS complex, for example, would provide definitive proof of the binding mode and the specific interactions responsible for inhibition.

The applications of these techniques are summarized in the following table.

| Technique | Application | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation & Metabolism | Chemical structure, identification of metabolites in cells. |

| Mass Spectrometry (MS) | Molecular Weight & Quantification | Exact mass, elemental formula, concentration in biofluids. |

| FTIR / Raman Spectroscopy | Structural Fingerprinting | Identification of functional groups, analysis of binding interactions. |

| Circular Dichroism (CD) | Conformational Analysis | Changes in protein secondary structure upon ligand binding. |

| X-ray Crystallography | 3D Structure Determination | Atomic-resolution structure of the compound or protein-ligand complex. |

Emerging Research Avenues and Translational Research Concepts Non Clinical

Integration with Advanced Drug Delivery Systems (e.g., Targeted Nanocarriers, Liposomal Formulations)

While research on encapsulating 5-Fluorouridine-5'-O-b-D-galactopyranoside itself is in early stages, extensive work on its parent compound, 5-Fluorouracil (B62378) (5-FU), and its direct precursor, 5-Fluorouridine (B13573) (5-FUR), provides a blueprint for future developments. The primary challenge with small, water-soluble drugs like 5-FU and 5-FUR is their poor retention within liposomal nanoparticles (LNP) and rapid clearance from the body. nih.govstemcell.com

To overcome these limitations, researchers have developed sophisticated nanocarrier systems designed to enhance drug stability, circulation time, and tumor-specific delivery. nih.govnih.gov One novel method involves creating a ternary complex of the drug with copper and low molecular weight polyethylenimine (PEI), which significantly improves encapsulation and retention within liposomes. stemcell.com Studies have shown that liposomal formulations of 5-FU can increase plasma concentrations by 7- to 23-fold compared to the free drug administered intravenously in mice. stemcell.com

Another approach focuses on creating prodrugs of 5-FUR specifically designed for liposomal co-encapsulation with other chemotherapeutics, such as doxorubicin. nih.gov For instance, a 5-FUR prodrug with a conjugated tryptophan moiety (5FUR-W) was developed to improve loading and stability within a liposomal formulation, demonstrating the feasibility of creating multi-drug nanocarriers. nih.gov Furthermore, targeted nanocarriers, such as nanoparticles coated with natural gums like guar (B607891) gum and xanthan gum, have been designed for colon-specific delivery of 5-FU. nih.gov These advanced systems highlight the potential for integrating this compound into similar targeted nanocarriers or liposomal formulations to improve its therapeutic index in preclinical models.

Table 1: Advanced Delivery Systems for 5-Fluorouracil/5-Fluorouridine

| Delivery System | Drug/Prodrug | Key Features | Research Finding |

|---|---|---|---|

| Liposomal Nanoparticles (LNP) with Copper/PEI | 5-Fluorouracil (5-FU) | Forms a ternary complex to enhance drug retention. | Achieved >95% encapsulation and significantly improved drug retention in vitro and in vivo. stemcell.com |

| PEGylated Liposomes (DAFODIL) | 5-Fluorouridine-Tryptophan (5FUR-W) | Prodrug designed for co-loading with Doxorubicin. | A 2.5:1 molar ratio of 5FUR-W to Doxorubicin reduced tumor size by 62.6% in a murine model. nih.gov |

| Cationic Liposomes | 5-Fluorouracil (5-FU) | Target angiogenic endothelial cells in tumors. | Showed greater drug accumulation in tumor tissue compared to healthy tissue. nih.gov |

Exploration of 5-Fluorouridine-5'-O-β-D-galactopyranoside in Gene-Directed Enzyme Prodrug Therapy (GDEPT) Research

Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a targeted therapeutic strategy that involves two steps. First, a gene encoding a non-human enzyme is delivered specifically to tumor cells. Second, a non-toxic prodrug is administered systemically, which is then converted into a potent cytotoxic agent only within the enzyme-expressing tumor cells. nih.govscivisionpub.com This approach promises high concentrations of a toxic drug at the tumor site while minimizing systemic toxicity. scivisionpub.com

5-Fluorouridine-5'-O-β-D-galactopyranoside is an ideal candidate for a GDEPT system utilizing the E. coli lacZ gene, which encodes the enzyme β-D-galactosidase. abcam.commedchemexpress.com In this system, the lacZ gene would be delivered to cancer cells, which would then express β-D-galactosidase. Subsequent administration of 5-Fluorouridine-5'-O-β-D-galactopyranoside would lead to its conversion into the active drug, 5-Fluorouridine, specifically within these cells. abcam.commedchemexpress.com This targeted activation is significantly less toxic to normal tissues; for example, the prodrug is over 100 times less toxic than 5-Fluorouridine to bone marrow cells in mice. medchemexpress.com

This concept is similar to the well-studied cytosine deaminase (CD) / 5-fluorocytosine (B48100) (5-FC) GDEPT system, where the CD enzyme converts the prodrug 5-FC into the active 5-FU. nih.govscivisionpub.com The active metabolite of this compound, 5-FUR, is subsequently metabolized to the same cytotoxic compounds as 5-FU, including 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (5-FdUMP) and 5-fluorouridine 5'-triphosphate (5-FUTP). scivisionpub.com

Table 2: Comparison of GDEPT Systems

| GDEPT System | Enzyme | Prodrug | Active Drug |

|---|---|---|---|

| Proposed System | β-D-galactosidase | 5-Fluorouridine-5'-O-β-D-galactopyranoside | 5-Fluorouridine (5-FUR) |

| CD/5-FC | Cytosine Deaminase (CD) | 5-Fluorocytosine (5-FC) | 5-Fluorouracil (5-FU) nih.govscivisionpub.com |

| HSV-TK/GCV | Herpes Simplex Virus Thymidine (B127349) Kinase | Ganciclovir (GCV) | Ganciclovir-triphosphate scivisionpub.comnih.gov |

Development of Novel Analogues with Modified Glycosidic Moieties for Altered Enzymatic Selectivity

The development of novel nucleoside analogues is a cornerstone of medicinal chemistry, aimed at overcoming limitations such as drug resistance and low bioavailability. mdpi.com A key research avenue for this compound involves the synthesis of new analogues with modifications to the glycosidic (sugar) moiety. The rationale for such modifications is to alter the compound's affinity and selectivity for different enzymes, potentially enabling activation by a different set of glycosidases or improving the kinetics of the desired enzymatic reaction.

While specific research on modifying the galactosyl group of this particular compound is not yet widely published, broader research into nucleoside analogues provides a clear precedent. For example, scientists have synthesized novel thioguanosine analogues and 5'-guanidino xylofuranosyl nucleosides, where the standard ribose sugar is replaced with a xylofuranosyl unit. mdpi.comnih.gov These structural changes resulted in compounds with entirely new biological profiles, including dual anticancer and butyrylcholinesterase-inhibitory effects. mdpi.com

Applying this principle, the galactose moiety of this compound could be replaced with other sugars or sugar derivatives. This could allow the resulting prodrug to be activated by other enzymes that may be specifically expressed in certain tumor types, thereby enhancing the therapeutic window and allowing for more tailored GDEPT strategies.

Table 3: Potential Modifications of the Glycosidic Moiety and Their Rationale

| Modification Type | Example Moiety | Hypothetical Rationale |

|---|---|---|

| Change of Epimers | Mannose or Gulose | To alter the stereochemistry and change the binding affinity for β-galactosidase or target a different glycosidase. |

| Deoxygenation | Deoxy-galactose | To increase lipophilicity, potentially improving cell membrane permeability. |

| Addition of Functional Groups | Amino-sugars or Thio-sugars | To create new interactions with the enzyme's active site, altering selectivity and reaction rate. |

Systems Biology and Network Pharmacology Approaches to Understand Prodrug Efficacy and Resistance in Model Systems

Systems biology and network pharmacology are powerful computational approaches used to understand the complex interactions of drugs within biological systems. mdpi.com Instead of focusing on a single target, these methods analyze the entire network of genes, proteins, and metabolic pathways that are affected by a drug. mdpi.commdpi.com While these approaches have not yet been applied specifically to this compound, extensive research on its active product, 5-FU, demonstrates their immense potential.

A systems pharmacology assessment of the 5-FU drug pathway has been used to identify key genes that determine a cell's sensitivity or resistance to the drug. nih.gov In one study, researchers used RNA interference (RNAi) to knock down 24 different genes in the 5-FU pathway and found that altering 13 of them significantly changed drug sensitivity. nih.gov These influential genes included TYMS (Thymidylate Synthase), the primary target of 5-FU, as well as genes involved in nucleotide metabolism like UCK2 and UMPS. nih.gov

These methodologies could be applied to the entire this compound activation pathway. A systems-level model would include not only the downstream 5-FU network but also factors influencing the prodrug itself, such as the expression of the activating enzyme (β-galactosidase) in GDEPT models and the activity of cellular transporters that may import the prodrug or export the active metabolite. Such models could predict efficacy in different cancer cell types, identify novel mechanisms of resistance, and help prioritize combination therapies in preclinical studies.

Table 4: Key Genes in the 5-FU Pathway Relevant to Prodrug Efficacy

| Gene | Protein Name | Function in 5-FU Pathway | Impact on Sensitivity |

|---|---|---|---|

| TYMS | Thymidylate Synthase | Primary target of 5-FU's active metabolite (FdUMP). | Inhibition leads to cytotoxicity. Overexpression can cause resistance. nih.gov |

| DPYS | Dihydropyrimidine (B8664642) Dehydrogenase | Catalyzes the breakdown of 5-FU. | High expression can lead to drug resistance. nih.gov |

| UMPS | Uridine (B1682114) Monophosphate Synthetase | Converts 5-FU to 5-Fluorouridine Monophosphate (FUMP). | Essential for the activation of 5-FU. nih.gov |

| UCK2 | Uridine-Cytidine Kinase 2 | Phosphorylates 5-Fluorouridine to its active forms. | Crucial for the efficacy of 5-FUR released from the prodrug. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.